2,6-Diaminopimelic acid
Overview
Description
2,6-Diaminopimelic acid is an amino acid that plays a crucial role in the biosynthesis of bacterial cell walls. It is a derivative of lysine and is characterized by the presence of two amino groups and two carboxyl groups. This compound is essential for microbial metabolism and is a potential marker for the quantification of microbial proteins .
Scientific Research Applications
2,6-Diaminopimelic acid has a wide range of applications in scientific research:
Mechanism of Action
- DAP primarily interacts with two enzymes:
- UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase : This enzyme catalyzes the addition of DAP to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) during bacterial cell-wall peptidoglycan biosynthesis .
- Meso-diaminopimelate D-dehydrogenase : Found in Corynebacterium glutamicum, this enzyme is involved in DAP metabolism .
- DAP acts as a cross-linking agent between glycan strands in peptidoglycan, contributing to the structural integrity of bacterial cell walls .
- During its catalytic reaction, DAP undergoes a conformational change in the side chain of Asp100, which facilitates enzymatic action by lowering activation energy .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
2,6-DAP is a potential marker for quantification of microbial proteins . It is a sensitive and reliable marker and is majorly quantified using gradient high-performance liquid chromatography (HPLC) . It is a promising area of research, with potential applications in the medical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
2,6-Diaminopimelic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a key component in the formation of stable cell wall components in bacteria . It is also a precursor to the amino acid lysine in some bacteria, such as Escherichia coli and Clostridium perfringens, through the action of the enzyme diaminopimelate decarboxylase .
Cellular Effects
The presence of this compound influences various cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the synthesis of lysine, an essential amino acid that plays a role in protein synthesis and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a key intermediate in the diaminopimelate pathway, a series of enzymatic reactions that lead to the synthesis of lysine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is a key intermediate in the diaminopimelate pathway, which leads to the synthesis of lysine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminopimelic acid can be synthesized through various methods. One common approach involves the hydrolysis of bacterial cell walls, which contain this compound as a component. The hydrolysis is typically carried out using hydrochloric acid at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving specific bacterial strains. These bacteria are cultured in media that promote the production of the compound, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopimelic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Comparison with Similar Compounds
2,6-Diaminopimelic acid is unique due to its specific role in bacterial cell wall synthesis. Similar compounds include:
Lysine: Another amino acid involved in protein synthesis.
Aspartate-semialdehyde: A precursor in the biosynthesis of this compound.
Pimelic acid: A related compound with a similar structure but lacking amino groups.
These compounds share some structural similarities but differ in their specific functions and roles in biological processes.
Properties
IUPAC Name |
2,6-diaminoheptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862237 | |
Record name | 2,6-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diaminopimelic acid | |
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CAS No. |
583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |
Record name | Diaminopimelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaminopimelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206278 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 583-93-7 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diaminopimelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptanedioic acid, 2,6-diamino- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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